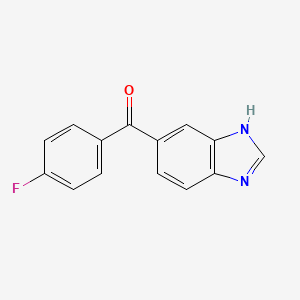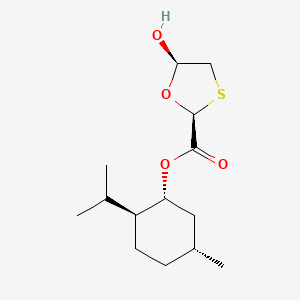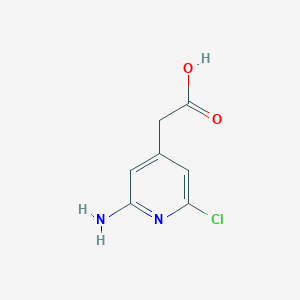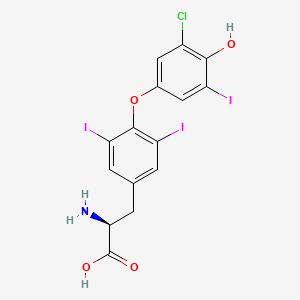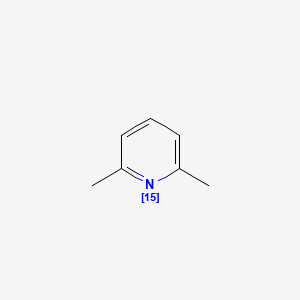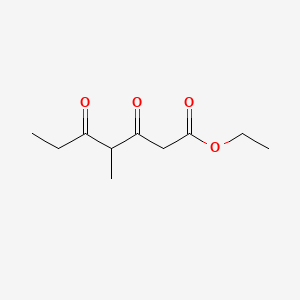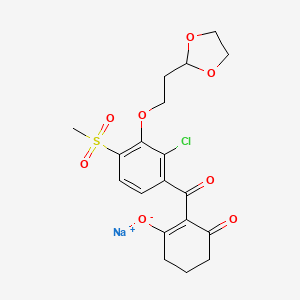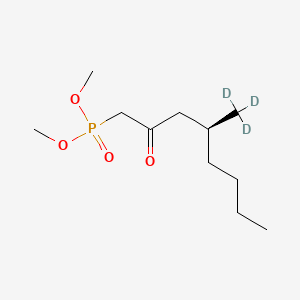
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a synthetic organophosphorus compound. It is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. The compound also contains a deuterium-labeled methyl group, which is often used in research to trace the compound’s metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxooctanoic acid and dimethyl phosphite.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Deuterium Labeling: The deuterium labeling is introduced through the use of deuterated reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is essential for consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in studies of enzyme mechanisms and metabolic pathways due to its deuterium label.
Medicine: Investigated for potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium label allows researchers to trace the compound’s metabolic fate and understand its biochemical pathways. The phosphonate group can mimic phosphate esters, making it useful in studying phosphate-related biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate: The non-deuterated version of the compound.
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d2: A similar compound with two deuterium labels.
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d1: A similar compound with one deuterium label.
Uniqueness
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research applications where precise tracking of the compound is required.
Eigenschaften
Molekularformel |
C11H23O4P |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(4S)-1-dimethoxyphosphoryl-4-(trideuteriomethyl)octan-2-one |
InChI |
InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1/i2D3 |
InChI-Schlüssel |
OGGRBKUQRPKXIC-XBKOTWQMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CC(=O)CP(=O)(OC)OC |
Kanonische SMILES |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


